molecular formula C20H22N4O5S B608343 Kif15-IN-1

Kif15-IN-1

Cat. No.: B608343
M. Wt: 430.5 g/mol
InChI Key: CTQQKICGMSZCJL-AWEZNQCLSA-N
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Description

Kif15-IN-1 is a quinazolinedione-class small-molecule inhibitor targeting the mitotic kinesin KIF15, a motor protein critical for spindle assembly and chromosome segregation during cell division. It exhibits ATP-competitive inhibition, binding to the ATP-binding pocket of KIF15 to block its microtubule (MT)-stimulated ATPase activity . In vitro studies report an IC50 of 203 nM in ATPase inhibition assays, while MT sliding assays show reduced potency (IC50 = 1.72 µM), highlighting assay-dependent variability . Structurally, this compound has a molecular weight of 430.48 and the formula C20H22N4O5S .

This compound induces mitotic defects, including shortened spindles and monopolar MT arrays, phenocopying KIF15 knockdown . It reduces cancer cell proliferation in preclinical models of gastric cancer, glioblastoma, prostate cancer, and pancreatic cancer . Notably, it synergizes with Eg5 inhibitors (e.g., ispinesib) and enhances degradation of androgen receptor (AR) variants in castration-resistant prostate cancer (CRPC) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Kif15-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed in the available literature .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that the compound is produced using standard pharmaceutical manufacturing processes, which include large-scale synthesis, purification, and quality control measures to ensure the compound’s efficacy and safety .

Chemical Reactions Analysis

Types of Reactions: Kif15-IN-1 primarily undergoes reactions typical of small-molecule inhibitors, including binding interactions with its target protein, KIF15. The compound does not undergo significant chemical transformations such as oxidation, reduction, or substitution under physiological conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired molecular structure. Specific details on these reagents and conditions are not publicly available .

Major Products Formed: The major product formed from the synthesis of this compound is the inhibitor itself. There are no significant by-products or degradation products reported under standard storage and usage conditions .

Scientific Research Applications

Breast Cancer Studies

Recent studies have demonstrated that Kif15-IN-1 exhibits potent anti-proliferative effects across various breast cancer subtypes:

  • Cell Line Studies : In vitro studies using MDA-MB231 and MCF7 cell lines revealed that this compound inhibited cell proliferation in a concentration-dependent manner. The compound's GI50 values indicate significant cytotoxicity against these cancer cells .
  • Morphological Changes : Treated cells displayed notable morphological alterations, indicative of apoptosis and reduced viability .

Glioma Research

KIF15 has been identified as a potential therapeutic target in glioma:

  • Upregulation in Tumors : Studies have shown that KIF15 is significantly upregulated in glioma tissues and correlates with poor prognosis .
  • Knockdown Studies : Silencing KIF15 led to inhibited proliferation and induced apoptosis in glioma cells, suggesting that targeting this protein could be a viable therapeutic strategy .

Combination Therapies

This compound has also been explored in combination with other therapeutic agents:

  • Synergistic Effects : A study highlighted the synergistic effects of combining this compound with ispinesib (another kinesin inhibitor) in gastric cancer cells, demonstrating enhanced efficacy compared to monotherapy .

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Study Focus Cell Lines Used Key Findings Reference
Breast CancerMDA-MB231, MCF7Inhibition of proliferation; increased apoptosis; downregulation of KIF15 expression
GliomaGlioma Cell LinesUpregulation of KIF15 correlates with poor prognosis; silencing inhibits growth
Combination TherapyGastric Cancer CellsSynergistic effects with ispinesib; enhanced anti-cancer activity

Mechanism of Action

Kif15-IN-1 exerts its effects by binding to the motor domain of KIF15, thereby inhibiting its motility and function. This inhibition disrupts the formation and maintenance of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets of this compound include the microtubule-binding sites on KIF15, which are essential for its motor activity .

Comparison with Similar Compounds

GW108X: A Structurally Distinct KIF15 Inhibitor

GW108X, an oxindole-class inhibitor, shares KIF15 as a target but differs mechanistically and structurally from Kif15-IN-1.

Parameter This compound GW108X
Class Quinazolinedione Oxindole
IC50 (MT sliding assay) 1.72 µM 203 nM
Mechanism ATP-competitive Non-ATP competitive
Cellular Effects Reduces total KIF15 by 15%; no spindle localization change Reduces spindle-bound KIF15
Synergy with Eg5 Inhibitors Yes (e.g., ispinesib) Not reported

Key Findings :

  • Unlike this compound, GW108X reduces spindle-associated KIF15, mimicking genetic knockdown more precisely .
  • Both compounds induce spindle defects, but their divergent mechanisms provide complementary strategies for KIF15 inhibition .

Eg5 Inhibitors (e.g., Ispinesib): Functionally Related Targets

Eg5 (KIF11), another mitotic kinesin, is inhibited by compounds like ispinesib.

Parameter This compound Ispinesib (Eg5 Inhibitor)
Target KIF15 KIF11 (Eg5)
Mechanism ATP-competitive Allosteric Eg5 inhibition
Rescue by KIF15 N/A KIF15 overexpression rescues Eg5 inhibition
Therapeutic Use Preclinical; combined with Eg5 inhibitors Clinical trials (phases I-II)

Synergy in Gastric Cancer :

  • This compound restores sensitivity to ispinesib in KIF15-overexpressing gastric cancer cells, reducing IC50 by 50% .
  • Dual inhibition of KIF15 and Eg5 suppresses tumor growth in vivo more effectively than monotherapy .

Research Findings and Therapeutic Implications

Mechanistic Insights

  • ATP-Competitive Inhibition : this compound disrupts KIF15’s ATPase cycle, reducing MT motility .
  • AR/EGFR Pathway Modulation : In CRPC, this compound enhances AR-V7 degradation, potentiating enzalutamide’s effects .
  • Invasion Suppression : Combined with EX527 (a SIRT1 inhibitor), this compound inhibits pancreatic cancer metastasis by blocking integrin β1/FAK signaling .

Limitations and Challenges

  • Assay Variability : Discrepancies in IC50 values (e.g., 203 nM vs. 1.72 µM) underscore context-dependent efficacy .
  • Resistance Mechanisms : KIF15 overexpression can rescue Eg5 inhibition, necessitating combination therapies .

Biological Activity

Kif15-IN-1, a quinazolinedione derivative, has emerged as a potent inhibitor of the kinesin motor protein KIF15, which plays a critical role in spindle assembly and cell division. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for cancer therapy.

KIF15 is essential for the formation and stabilization of microtubules during mitosis. It acts as a cross-linker that reinforces k-fiber bundles within the mitotic spindle, thereby facilitating proper chromosome alignment and segregation. Inhibition of KIF15 disrupts these processes, leading to abnormal spindle formation and increased monopolarity in dividing cells.

This compound has been shown to inhibit KIF15 activity with an IC50 value of approximately 203 nM , significantly lower than previously reported values . This compound effectively abolishes KIF15-driven microtubule gliding in vitro, indicating its strong inhibitory potential.

Effects on Cell Division

Research has demonstrated that treatment with this compound leads to observable changes in cell morphology and behavior. In RPE-1 cells treated with 25 μM this compound, spindle lengths were reduced from 11.4 μm to 9.9 μm , suggesting that this compound mimics the effects observed with KIF15 knockdown . However, it does not significantly alter spindle bipolarity, maintaining a high percentage of bipolar spindles (96% in treated cells) similar to control groups.

In KIRC-1 cells, the percentage of pre-anaphase microtubule arrays exhibiting monopolarity increased from 43% in DMSO-treated cells to 84% post-treatment with this compound . This effect underscores the compound's ability to disrupt normal spindle assembly dynamics.

Implications for Cancer Therapy

KIF15 has been implicated in various cancers, including pancreatic cancer, where it promotes cell proliferation and migration through mechanisms involving cell cycle regulation and apoptosis evasion . The inhibition of KIF15 by compounds like this compound presents a promising therapeutic strategy.

Case Studies

  • Pancreatic Cancer Models : In studies involving stable KIF15 knockdown in PANC-1 cells, significant reductions in cell proliferation were observed both in vitro and in vivo. The knockdown resulted in slower tumor growth rates in xenograft models compared to controls .
  • Mechanistic Insights : Flow cytometry analyses indicated that KIF15 overexpression leads to enhanced G1/S phase transition, while its inhibition results in cell cycle arrest at the G1 phase . These findings suggest that targeting KIF15 could effectively slow down tumor progression.

Research Findings Summary Table

Study FocusFindingsReference
This compound Activity IC50 = 203 nM; inhibits microtubule gliding; reduces spindle length
Cell Division Dynamics Increases monopolar spindles; maintains spindle bipolarity
Cancer Proliferation Knockdown reduces proliferation; impacts G1/S phase transition
Mechanistic Role Promotes acetylation of tubulin; essential for microtubule stability

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Kif15-IN-1, and how does it inhibit Kif15 activity?

this compound is a competitive ATP-binding inhibitor of the kinesin family member 15 (Kif15), disrupting its ATPase activity and microtubule-binding function. Researchers should validate this mechanism using in vitro ATPase activity assays and microtubule gliding experiments. Dose-response curves and kinetic analyses (e.g., Lineweaver-Burk plots) can confirm competitive inhibition .

Q. How can researchers confirm Kif15 as the primary target in cellular models?

Use RNA interference (RNAi) or CRISPR/Cas9-mediated Kif15 knockdown in parallel with this compound treatment. If the compound’s anti-proliferative effects are diminished in Kif15-deficient cells, this confirms target specificity. Include rescue experiments with wild-type Kif15 overexpression to rule out off-target effects .

Q. What experimental parameters are critical for determining effective in vitro concentrations of this compound?

Base concentrations on the reported IC50 value (203 nM) and perform dose-response assays (e.g., 0.1–30 µM) in relevant cell lines. Use cell viability assays (e.g., MTT or CellTiter-Glo) and validate with functional readouts like mitotic arrest or spindle morphology. Always include DMSO vehicle controls, as this compound is solubilized in DMSO (80 mg/mL) .

Q. How should researchers address solubility and vehicle selection for this compound in cellular assays?

this compound is insoluble in water (<0.1 mg/mL) but dissolves in DMSO at 185.84 mM. Prepare stock solutions in DMSO and dilute in culture media to avoid precipitation. Final DMSO concentrations should not exceed 0.1% (v/v) to prevent cytotoxicity. Pre-test solubility via dynamic light scattering (DLS) if working at higher concentrations .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo efficacy of this compound be resolved?

Contradictions may arise from differences in bioavailability, metabolic stability, or tumor microenvironment factors. Perform pharmacokinetic (PK) studies to assess plasma and tissue concentrations. Combine with pharmacodynamic (PD) markers (e.g., Kif15 inhibition in tumor biopsies). Use orthotopic or patient-derived xenograft (PDX) models to better recapitulate human disease .

Q. What strategies optimize dosing regimens for this compound in preclinical in vivo studies?

Use iterative PK/PD modeling: measure compound half-life, maximum tolerated dose (MTD), and tumor drug levels. Start with single-dose escalation studies to determine MTD, followed by multiple-dose regimens. Monitor for toxicity (e.g., bone marrow suppression) and efficacy via tumor volume measurements and survival endpoints .

Q. How can multi-omics data be integrated to identify resistance mechanisms to Kif15 inhibition?

Perform transcriptomic (RNA-seq) and proteomic (mass spectrometry) profiling of resistant vs. sensitive cell lines. Focus on pathways like alternative kinesins (e.g., Kif11), drug efflux pumps (ABCB1), or mitotic checkpoint regulators. Validate candidates using combinatorial inhibition (e.g., this compound + Kif11 inhibitor) .

Q. What controls are essential to validate the specificity of this compound in high-throughput screens?

Include (1) negative controls (non-targeting kinesin inhibitors), (2) genetic controls (Kif15 knockout/knockdown), and (3) orthogonal assays (e.g., microtubule co-sedimentation). Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinity .

Q. How can researchers model acquired resistance to this compound, and what methodologies apply?

Generate resistant cell lines via chronic exposure to stepwise-increasing this compound concentrations. Perform whole-exome sequencing to identify mutations in Kif15 or compensatory pathways. Use in silico docking simulations to assess how mutations alter drug binding .

Methodological Notes

  • Experimental Reproducibility : Document batch-to-blot variability in compound purity (99.04% by HPLC) and storage conditions (-20°C for powder, -80°C for solutions) .
  • Data Interpretation : Use statistical tools (e.g., GraphPad Prism) for dose-response curve fitting and significance testing. Apply false discovery rate (FDR) correction in omics analyses .

Properties

IUPAC Name

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQQKICGMSZCJL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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